N-[[1-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine
Description
N-[[1-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, an oxazole ring, and a pyridine ring, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[[1-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-14-7-6-8-18(23-14)21-11-16-9-10-24(13-16)15(2)19-22-12-17(25-19)20(3,4)5/h6-8,12,15-16H,9-11,13H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQISDCRRPFKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2CCN(C2)C(C)C3=NC=C(O3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine typically involves multiple steps, including the formation of the oxazole and pyrrolidine rings, followed by their coupling with the pyridine ring. Common reagents used in these reactions include tert-butylamine, ethyl oxalyl chloride, and various catalysts to facilitate the formation of the desired rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alkanes.
Scientific Research Applications
N-[[1-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)piperidine-4-carboxamide: This compound shares structural similarities with N-[[1-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine, including the presence of an oxazole ring and a pyrrolidine ring.
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Another compound with a similar oxazole structure, used as a fluorescent brightener.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
